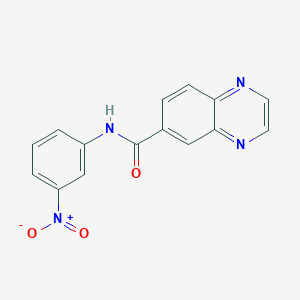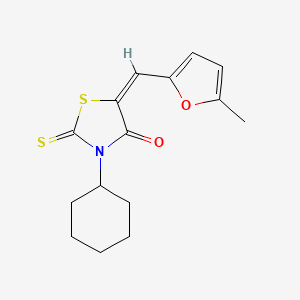
(E)-3-cyclohexyl-5-((5-methylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(E)-3-cyclohexyl-5-((5-methylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one” is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring with sulfur and nitrogen atoms . They are known for their wide range of biological activities and are used as intermediates in the synthesis of various drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the compound’s atomic coordinates, bond lengths, and angles .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the thiazolidinone ring and the 5-methylfuran-2-yl group. Thiazolidinones can undergo a variety of reactions, including ring-opening, substitution, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Anticancer and Antiangiogenic Effects
Research has demonstrated that derivatives of thioxothiazolidin-4-one, including compounds similar to (E)-3-cyclohexyl-5-((5-methylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one, have significant anticancer and antiangiogenic properties. These compounds have been shown to inhibit tumor growth and tumor-induced angiogenesis in mouse models, suggesting potential as candidates for anticancer therapy (Chandrappa et al., 2010).
Synthesis and Molecular Docking in Anticancer Activity
Another study focused on the synthesis of novel thioxothiazolidin-4-one analogues and evaluated their anticancer activity through molecular docking studies. Certain derivatives demonstrated potent effects against various cancer cell lines, indicating the potential for these compounds in cancer treatment (Madhusudhanrao & Manikala, 2020).
Cytotoxicity and Apoptosis Induction in Human Leukemia Cells
Another significant finding relates to the synthesis of thiazolidinone derivatives and their evaluation for cytotoxicity and apoptosis induction in human leukemia cells. This study highlighted the importance of functional groups in thiazolidinone derivatives for anticancer properties, particularly against leukemia cell lines (Chandrappa et al., 2009).
Antimicrobial Activity
Thioxothiazolidin-4-one derivatives have also been studied for their antimicrobial properties. Research has shown these compounds to exhibit antibacterial and antifungal activities, indicating their potential use in treating various microbial infections (Gouda et al., 2010).
Wirkmechanismus
Furan derivatives
The compound contains a 5-methylfuran-2-yl group. Furan derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The exact activity would depend on the specific structure and functional groups of the compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
(5E)-3-cyclohexyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c1-10-7-8-12(18-10)9-13-14(17)16(15(19)20-13)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIYSFDNAAXVLR-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)N(C(=S)S2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Chloromethyl)-6-hydroxybenzo[d]oxazole](/img/structure/B2935381.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2935383.png)


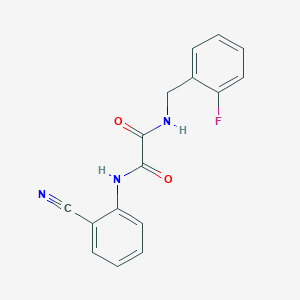
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one](/img/structure/B2935389.png)
![1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2935390.png)
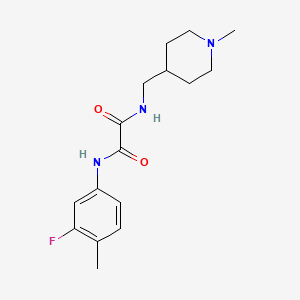
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2935396.png)
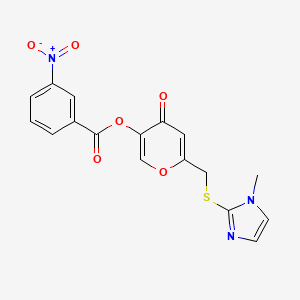
![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2935399.png)
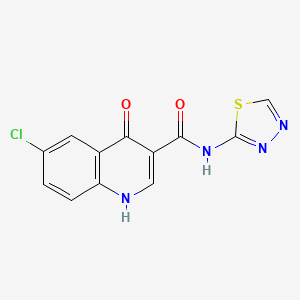
![1-benzyl-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2935402.png)
